molecular formula C7H10ClNO2 B13630867 3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride

3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride

Katalognummer: B13630867
Molekulargewicht: 175.61 g/mol
InChI-Schlüssel: ZXXLMIRDYNGKBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxa-8-azabicyclo[321]octane-8-carbonyl chloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the efficient construction of the bicyclic framework with high stereocontrol.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Typical conditions involve the use of a base to facilitate the substitution.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxa-8-azabicyclo[321]octane-8-carbonyl chloride is unique due to its carbonyl chloride functional group, which allows for a wide range of chemical modifications

Eigenschaften

Molekularformel

C7H10ClNO2

Molekulargewicht

175.61 g/mol

IUPAC-Name

3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride

InChI

InChI=1S/C7H10ClNO2/c8-7(10)9-5-1-2-6(9)4-11-3-5/h5-6H,1-4H2

InChI-Schlüssel

ZXXLMIRDYNGKBO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2COCC1N2C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.